

Analysis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1198945

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Disclaimer: Despite a comprehensive search for the crystal structure analysis of **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate**, no specific crystallographic data or detailed experimental protocols for its single-crystal X-ray diffraction analysis were found in the public domain. The information presented herein is a template based on the analysis of a related pyrimidine derivative, Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, to illustrate the expected data presentation and experimental workflow for such an analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are core structures in a variety of biologically active compounds. Understanding the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutic agents. This document provides a template for the presentation of such crystallographic data and the associated experimental procedures.

Physicochemical Properties

A summary of the basic physicochemical properties of the target compound is presented below.

Property	Value
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ S
Molecular Weight	212.27 g/mol
CAS Number	7234-25-5
Appearance	Solid (form may vary)

Hypothetical Crystallographic Data

The following tables represent the kind of quantitative data that would be obtained from a single-crystal X-ray diffraction experiment. The data provided is for the related compound, Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, and serves as an illustrative example.

Table 1: Crystal Data and Structure Refinement Details (Illustrative Example)

Parameter	Value
Empirical formula	C ₁₆ H ₁₅ BrN ₂ O ₃ S
Formula weight	395.28
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 10.123(2) Å, α = 90° b = 15.456(3) Å, β = 101.45(3)° c = 11.012(2) Å, γ = 90°
Volume	1689.1(6) Å ³
Z	4
Density (calculated)	1.555 Mg/m ³
Absorption coefficient	2.655 mm ⁻¹
F(000)	800
Crystal size	0.20 x 0.15 x 0.10 mm ³
Theta range for data collection	2.58 to 27.50°
Index ranges	-13 ≤ h ≤ 13, -20 ≤ k ≤ 20, -14 ≤ l ≤ 14
Reflections collected	15123
Independent reflections	3854 [R(int) = 0.0452]
Completeness to theta = 25.242°	99.8 %
Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.7456 and 0.6345
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3854 / 0 / 217
Goodness-of-fit on F ²	1.034

Final R indices [$I > 2\sigma(I)$]	R1 = 0.0345, wR2 = 0.0789
R indices (all data)	R1 = 0.0487, wR2 = 0.0845
Largest diff. peak and hole	0.545 and -0.432 e.Å ⁻³

Table 2: Selected Bond Lengths (Å) (Illustrative Example)

Bond	Length (Å)	Bond	Length (Å)
S(1)-C(2)	1.745(3)	N(1)-C(8a)	1.389(3)
S(1)-C(8a)	1.789(2)	N(4)-C(5)	1.462(3)
O(1)-C(2)	1.218(3)	C(5)-C(6)	1.521(3)
O(2)-C(9)	1.201(3)	C(6)-C(7)	1.358(4)
O(3)-C(9)	1.332(3)	C(7)-C(8)	1.441(4)
N(1)-C(2)	1.367(3)	C(8)-C(8a)	1.345(3)

Table 3: Selected Bond Angles (°) (Illustrative Example)

Atoms	Angle (°)	Atoms	Angle (°)
C(2)-S(1)-C(8a)	91.54(11)	C(8)-N(4)-C(5)	123.1(2)
C(2)-N(1)-C(8a)	124.5(2)	C(6)-C(5)-N(4)	109.8(2)
O(1)-C(2)-N(1)	126.8(2)	C(7)-C(6)-C(5)	120.4(2)
O(1)-C(2)-S(1)	124.9(2)	C(6)-C(7)-C(8)	119.8(2)
N(1)-C(2)-S(1)	108.3(2)	C(8a)-C(8)-C(7)	118.2(2)

Experimental Protocols

The following sections detail the methodologies that would be employed for the synthesis, crystallization, and data collection for a crystal structure analysis.

4.1 Synthesis

A general synthesis protocol for a pyrimidine derivative might involve the condensation of a thiourea derivative with a suitable precursor like diethyl ethoxymethylenemalonate in the presence of a base. The resulting intermediate could then be further modified to yield the final product.

4.2 Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth. A common procedure would be:

- Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation at a slightly elevated temperature.
- Allow the solution to cool slowly to room temperature.
- If no crystals form, allow the solvent to evaporate slowly over several days in a loosely covered vial.

4.3 X-ray Data Collection and Structure Solution

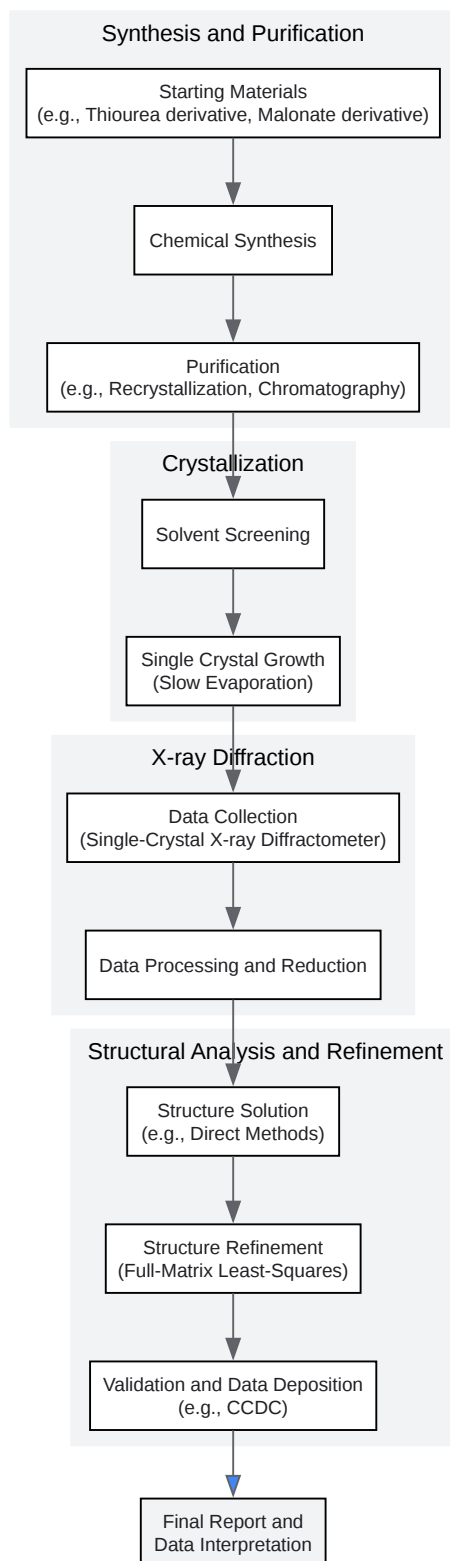
The crystallographic data would be collected on a single-crystal X-ray diffractometer.

- A suitable crystal is mounted on a goniometer head.
- The diffractometer, equipped with a radiation source (e.g., Mo K α) and a detector, is used to collect diffraction data at a controlled temperature (often 100 K or 293 K).
- The collected data is processed to yield a set of reflection intensities.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Workflow and Data Analysis Diagram

The following diagram illustrates the general workflow from synthesis to final structural analysis and interpretation.

Workflow for Crystal Structure Analysis

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Caption: General workflow for the synthesis, crystallization, and crystal structure analysis of a small molecule.

Conclusion

While the specific crystal structure of **Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate** is not currently available in the public literature, this guide provides a comprehensive template for the type of data and experimental details that would be essential for a thorough technical report on its analysis. The determination of its three-dimensional structure would be a valuable contribution to the field, enabling more sophisticated drug design and a deeper understanding of its chemical properties.

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